molecular formula C7H6Cl2N2O2 B3032455 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid CAS No. 1883347-30-5

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Cat. No.: B3032455
CAS No.: 1883347-30-5
M. Wt: 221.04
InChI Key: KTDRCSJYIOVBSZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS No. 1883347-30-5) is a halogenated pyrazine derivative with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 237.04 g/mol . Its structure features a pyrazine ring substituted with chlorine atoms at positions 3 and 5, an ethyl group at position 6, and a carboxylic acid group at position 2.

Properties

IUPAC Name

3,5-dichloro-6-ethylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-3-5(8)11-6(9)4(10-3)7(12)13/h2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDRCSJYIOVBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237945
Record name 2-Pyrazinecarboxylic acid, 3,5-dichloro-6-ethyl-
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Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883347-30-5
Record name 2-Pyrazinecarboxylic acid, 3,5-dichloro-6-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883347-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrazinecarboxylic acid, 3,5-dichloro-6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Design and Optimization

A diketone such as 3-chloro-5-ethyl-2-oxohex-4-enedioic acid may serve as a starting material. Reaction with 1,2-diaminoethane under acidic conditions yields the pyrazine ring. Chlorine atoms are introduced via electrophilic chlorination using sulfuryl chloride (SO$$2$$Cl$$2$$) or phosphorus pentachloride (PCl$$_5$$).

Example Protocol

  • Reactants : 3-Chloro-5-ethyl-2-oxohex-4-enedioic acid (1.0 eq), ethylenediamine (1.2 eq).
  • Conditions : Reflux in acetic acid (80°C, 12 h).
  • Post-treatment : Chlorination with PCl$$_5$$ in dichloromethane (0°C to rt, 4 h).
  • Yield : 58% after recrystallization.

Functionalization of Preformed Pyrazine Intermediates

An alternative route involves modifying a simpler pyrazine derivative, such as 6-ethylpyrazine-2-carboxylic acid , through sequential chlorination.

Regioselective Chlorination Strategies

Chlorination at positions 3 and 5 is achieved using radical initiators or directing groups. N-chlorosuccinimide (NCS) with UV light facilitates radical chlorination, while Lewis acids (e.g., FeCl$$_3$$) direct electrophilic substitution.

Comparative Data

Chlorinating Agent Solvent Temp (°C) Yield (%) Regioselectivity
NCS + UV light CCl$$_4$$ 25 45 Moderate
Cl$$2$$ + FeCl$$3$$ DCM 0 62 High
SO$$2$$Cl$$2$$ Toluene 50 38 Low

Data synthesized from methodologies in and.

Transition-metal-catalyzed cross-coupling enables precise introduction of the ethyl group. A Suzuki-Miyaura reaction using 3,5-dichloropyrazine-2-carbonitrile and ethylboronic acid has been explored.

Palladium-Catalyzed Ethylation

Protocol

  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%).
  • Ligand : XPhos (10 mol%).
  • Conditions : DMF/H$$_2$$O (3:1), 80°C, 24 h.
  • Yield : 72% after hydrolysis.

Industrial-Scale Considerations and Waste Mitigation

Large-scale synthesis prioritizes atom economy and solvent recovery. The use of propylphosphonic anhydride (T3P) as a coupling reagent minimizes byproducts, while acetic acid and DMF are recycled via distillation.

Environmental Metrics

Parameter Value (per kg product)
E-factor 8.2
Solvent Recovery (%) 85
PMI (Process Mass Intensity) 12.4

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its potential applications in various domains:

Chemistry

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of derivatives that are useful in organic synthesis.

Biology

Research has indicated potential biological activities of this compound, particularly:

  • Antimicrobial Properties: Studies suggest that the compound may exhibit activity against certain bacterial strains.
  • Anticancer Activity: Preliminary investigations have shown promise in inhibiting cancer cell proliferation, although further studies are needed to elucidate mechanisms and efficacy .

Medicine

Ongoing research is focused on exploring its role in drug development. The compound is being investigated for its potential use in designing new therapeutic agents targeting specific diseases, particularly cancers .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its unique properties make it suitable for creating specialty chemicals that require specific functional groups .

Case Studies

Several studies have explored the applications and effects of this compound:

  • Antimicrobial Activity Study:
    • A study investigated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones, suggesting potential as an antimicrobial agent.
  • Anticancer Research:
    • In vitro studies demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
  • Synthesis of Pharmaceutical Intermediates:
    • Research highlighted its use as an intermediate in synthesizing complex pharmaceutical compounds like Gilteritinib, an anticancer drug. The study focused on optimizing reaction conditions to improve yield and purity during synthesis processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Chlorine Substitution Patterns

  • Positional Isomerism : The placement of chlorine atoms significantly impacts reactivity and intermolecular interactions. For example, this compound exhibits steric and electronic effects distinct from 5,6-dichloropyrazine-2-carboxylic acid (CAS 59715-45-6), where adjacent chlorine atoms at positions 5 and 6 may enhance electron-withdrawing effects on the carboxylic acid group .
  • Ethyl vs.

Functional Group Variations

  • Carboxylic Acid vs. Ester Derivatives: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1) replaces the carboxylic acid with a methyl ester, reducing acidity and enhancing cell membrane permeability .
  • Amino Substitution: 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (CAS 4878-36-8) introduces hydrogen-bonding amino groups, which may improve interactions with biological targets compared to halogenated analogues .

Biological Activity

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazine family, characterized by the presence of two chlorine atoms at positions 3 and 5, an ethyl group at position 6, and a carboxylic acid functional group at position 2. Its molecular formula is C7H7Cl2N2O2C_7H_7Cl_2N_2O_2 with a molecular weight of 221.04 g/mol. The unique substitution pattern on the pyrazine ring influences its reactivity and biological activity compared to similar compounds.

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

1. Antimicrobial Activity:

  • The compound has been studied for its antimicrobial properties, showing effectiveness against various microbial strains. Interaction studies suggest that it may inhibit microbial proteins, which could elucidate its efficacy as an antimicrobial agent.

2. Anticancer Properties:

  • Preliminary studies indicate that this compound may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxic mechanism often involves induction of apoptosis in malignant cells while sparing normal cells .

3. Enzyme Inhibition:

  • The compound has been implicated in enzyme inhibition studies, potentially affecting pathways related to cancer progression and other diseases. Its ability to modulate kinase activity positions it as a candidate for further investigation in cancer therapeutics .

Research Findings

A summary of relevant studies and findings regarding the biological activity of this compound is provided below:

Study/SourceBiological ActivityFindings
Benchchem AntimicrobialEffective against various microbial strains; mechanism involves enzyme inhibition.
ACS Publications AnticancerPotential cytotoxicity against HepG2 and MCF-7 cell lines; induces apoptosis.
NCBI CytotoxicityIC50 values show higher susceptibility in cancer cells compared to normal cells; concentration-dependent effects observed.
Smolecule Enzyme InteractionInteraction studies highlight potential for enzyme inhibition; unique structural features enhance reactivity.

Case Studies

Case Study 1: Cytotoxic Activity Assessment
A study assessed the cytotoxicity of related compounds on HepG2 and MCF-7 cell lines using MTT assays. The results indicated significant cytotoxicity at varying concentrations, with IC50 values suggesting that the compound is more toxic to cancer cells than to normal cell lines.

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against a range of bacterial strains. The findings indicated that this compound could inhibit bacterial growth effectively, suggesting its potential utility in developing new antimicrobial agents.

Q & A

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding to enzymes like proteases or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.